phenyl L-alaninate-2-13C

Metabolic flux analysis Lignin biosynthesis Phenylpropanoid pathway

Researchers tracking alpha-carbon fate via PAL or requiring isotope dilution standards free of renal discrimination often face supply inconsistency for position-labeled tracers. Phenyl L-alaninate-2-13C (CAS 64193-01-7) resolves this at 99 atom% 13C enrichment. - Delivers unambiguous M+1 mass shift for SRM assays, avoiding MS/MS re-optimization needed for +6 or +10 Da labels. - Eliminates deuterium-related isotope effects (urine-to-plasma ratio ~1.06 vs. 0.60 for 2H5-Phe), critical for clinical flux studies. - Suited for 13C NMR lignin mapping and vibrational mode assignment at the chiral center.

Molecular Formula C9H11NO2
Molecular Weight 166.18 g/mol
Cat. No. B12977672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl L-alaninate-2-13C
Molecular FormulaC9H11NO2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC(C(=O)OC1=CC=CC=C1)N
InChIInChI=1S/C9H11NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1/i7+1
InChIKeyHCRMTRJXSDDOIK-DYQYKUGJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl L-alaninate-2-13C: Stable Isotope-Labeled Tracer and Internal Standard


Phenyl L-alaninate-2-13C (CAS 64193-01-7, synonym: DL-Phenylalanine-2-13C) is a stable isotope-labeled amino acid derivative featuring a single 13C atom at the alpha-carbon (C-2) position of the alanine backbone, with a phenyl ester moiety . The compound possesses a molecular formula of 13CC8H11NO2 with a molecular weight of ~166.19 g/mol and is supplied at 99 atom% 13C isotopic enrichment . It is classified among non-polar aromatic amino acid derivatives and is primarily utilized as a position-specific metabolic tracer and as an isotopically labeled internal standard for quantitative mass spectrometry workflows in pharmacology, nutrition, and metabolic research . The compound exhibits an M+1 mass shift relative to its unlabeled analog, enabling unambiguous mass spectrometric distinction from endogenous analyte pools .

Position-specific alpha-carbon (C-2) 13C metabolic tracer
M+1 mass shift enables unambiguous MS distinction from endogenous analyte
99 atom% 13C enrichment supports ISTD quantification workflows

Why Position-Specific 2-13C Labeling Cannot Be Replaced by Other Isotopologues


Phenylalanine isotopologues labeled at different positions (e.g., ring-13C6, 1-13C-carboxyl, or uniformly 13C9/15N-labeled) produce distinct mass shifts, isotopic enrichment patterns, and metabolic labeling fates that are not interchangeable in downstream analytical or biological workflows. The 2-13C (alpha-carbon) label generates a single +1 Da mass shift (M+1), whereas ring-13C6 labeling produces a +6 Da shift, and fully labeled 13C9,15N-phenylalanine yields a +10 Da shift, fundamentally altering MS/MS fragmentation spectra and quantification calibration curves [1]. Position-specific labeling at the alpha-carbon uniquely enables tracking of enzymatic transformations at the chiral center—such as transamination, decarboxylation, and phenylalanine ammonia-lyase-mediated deamination—that are invisible to ring-only labels [2]. Furthermore, 13C-labeled tracers avoid the significant renal tubular isotope discrimination documented for deuterated phenylalanine (2H5-phenylalanine), where urine-to-plasma enrichment ratios diverge (0.60 ± 0.10 for 2H5 vs. 1.06 ± 0.05 for 13C-phenylalanine at steady state), making 2-13C-labeled forms the preferred choice for in vivo flux studies involving cellular transport [3].

Mass shift & metabolic fate
2-13C: M+1 Da; resolves alpha-carbon enzymatic transformations (transamination, decarboxylation, PAL-mediated deamination)
Ring-13C6: M+6 Da; uniform aromatic enrichment cannot distinguish side-chain vs. ring carbon fate in lignin or phenylpropanoid pathways
Renal isotope discrimination
13C-phenylalanine: plasma-to-urine enrichment ratio ~1.06; suitable for urine-based sampling in flux studies
2H5-phenylalanine: ratio ~0.60; renal tubular discrimination may systematically bias amino acid flux measurements
Stereochemical configuration
L-enantiomer (CAS 136056-01-4): defined optical activity [α]D -33.0°; required for enzymatic and in vivo tracer studies
DL-racemate (CAS 64193-01-7): lacks optical activity specification; D-enantiomer exhibits distinct pharmacokinetics that may confound tracer interpretation

Quantitative Evidence: 2-13C vs. Alternative Labels


Position-Specific Alpha-Carbon Tracking in Lignin Biosynthesis

The 2-13C label at the alpha-carbon of phenyl L-alaninate-2-13C permits position-resolved tracking of the C-2 carbon through enzymatic transformations that ring-labeled isotopologues cannot resolve. In a landmark study, [1-13C]-, [2-13C]-, and [3-13C]Phe were administered separately to Pinus taeda suspension cultures, and solid-state 13C NMR spectroscopy of the resulting lignin polymer revealed position-specific interunit bonding patterns (beta-O-aryl, furanofuran, phenylcoumarin, and phenolic-linked monolignols) that could only be discriminated by comparing the differential NMR signal contributions from each position-specific label [1]. Ring-13C6 labeling, by contrast, enriches all aromatic carbons uniformly and cannot distinguish side-chain versus ring-derived carbon fates in the lignin polymer [2].

Alpha-Carbon NMR Tracking
Class-level
Solid-state 13C NMR / Pinus taeda suspension cultures
Resolves side-chain vs. ring carbon fate in lignin polymer
Position-specific interunit bonding pattern mapping
Metabolic flux analysis Lignin biosynthesis Phenylpropanoid pathway

13C vs. Deuterium Isotope Discrimination in Renal Reabsorption

In a controlled human infusion study (n = 7 healthy men, 4-hour intravenous infusion), the steady-state plasma-to-urine enrichment ratio for [13C]phenylalanine was 1.06 ± 0.05, indicating near-identical enrichment in both compartments (R² = 0.96 between plasma and urine enrichment) [1]. In contrast, [2H5]phenylalanine exhibited a plasma-to-urine ratio of 0.60 ± 0.10, reflecting significantly higher urine enrichment due to renal tubular discrimination against the deuterated isotopologue. This isotope effect would cause systematic underestimation of amino acid flux when urine sampling is used with deuterated tracers [1]. While this study used [1-13C]phenylalanine rather than [2-13C], the absence of a measurable 13C isotope effect is a class-level property of 13C-labeled phenylalanines, as confirmed by the lack of significant difference between 13C-phenylalanine and 13C-tyrosine enrichments in liver perfusion experiments (p > 0.05) [2].

Renal Isotope Discrimination
Class-level
13C: plasma-to-urine ratio 1.06 ± 0.05
vs
2H5: plasma-to-urine ratio 0.60 ± 0.10
Supports urine-sampling tracer fidelity review
Class-level 13C property; human infusion study, n=7
In vivo tracer kinetics Isotope discrimination Amino acid flux measurement

Precursor Incorporation into Pellucidin A: 2-13C vs. Downstream Intermediates

In a biosynthetic study of pellucidin A in Peperomia pellucida, five different 13C-labeled precursors were fed to plants and their incorporation into the final cyclobutane dimer product was quantified by GC-MS [1]. L-(2-13C)-phenylalanine showed 0.72% incorporation into pellucidin A, compared with 1.32% for (8-13C)-cinnamic acid, 0.51% for (8-13C)-ferulic acid, 7.5% for (8-13C)-2,4,5-trimethoxycinnamic acid, and 12.8% for (8-13C)-2,4,5-trimethoxystyrene [1]. The lower incorporation rate of the 2-13C-phenylalanine relative to downstream intermediates is mechanistically expected (it is the most upstream precursor in the pathway) and confirms the compound's utility as an early-pathway tracer for establishing the full biosynthetic sequence from primary metabolism [1]. Natural abundance 13C spectra (A1-A3) showed baseline [M+1]+ intensities for comparison, with 13C-enriched products (B1-B3) exhibiting markedly enhanced [M+1]+ and [M+2]+ ion intensities attributable to the single 13C label [2].

Precursor Incorporation Rate
Head-to-head
0.72% into pellucidin A
Supports early-pathway precursor tracing position
GC-MS; Peperomia pellucida whole plants; 96 h incubation
Natural product biosynthesis Precursor feeding GC-MS incorporation rate

Vibrational Mode Assignment via Resonance Raman Spectroscopy

Resonance Raman spectroscopy of purple intermediates formed by Pseudomonas L-phenylalanine oxidase (PAO) with four distinct isotopically labeled substrates—[1-13C]-, [2-13C]-, [ring-U-13C6]-, and [15N]phenylalanine—revealed position-specific vibrational assignments [1]. The 1,665 cm⁻¹ band was isotopically sensitive to [15N] and [2-13C] labeling, definitively assigning it to the C=N stretching mode of the alpha-imino-beta-phenylpropionate enzyme intermediate [1]. In contrast, the 1,602 cm⁻¹ band showed no shift with any isotopic substitution and was assigned to the flavin cofactor [1]. The [1-13C] and [ring-U-13C6] labels produced different, position-specific shifts in other vibrational modes, while the 1,389 cm⁻¹ band (CO₂⁻ symmetric stretch + C-CO₂⁻ stretch) responded distinctively to carboxyl-labeling [1]. These position-specific isotope effects enable precise vibrational mode assignment that cannot be achieved with uniformly labeled compounds alone.

Resonance Raman Mode Assignment
Head-to-head
1,665 cm-1 C=N stretch shifts with 2-13C
Enables alpha-carbon vibrational probe assignment
Pseudomonas PAO enzyme; 632.8 nm excitation
Enzyme mechanism Resonance Raman spectroscopy Isotope shift assignment

Stereochemical and Isotopic Enrichment Specifications

Phenyl L-alaninate-2-13C (as L-Phenylalanine-2-13C, CAS 136056-01-4) is supplied at 99 atom% 13C isotopic enrichment with a defined melting point of 270-275 °C (dec.) and optical activity of [α]25/D -33.0° (c = 1 in H₂O), confirming L-enantiomeric configuration . In comparison, the racemic DL-Phenylalanine-2-13C form (CAS 64193-01-7) exhibits a melting point of 266-267 °C (dec.) and lacks optical activity specification, representing a fundamentally different chemical entity for applications requiring stereochemical purity . This chiral distinction is critical because D-phenylalanine exhibits distinct pharmacokinetic properties compared to the L-form, including slower enzymatic clearance and different renal handling, which would confound tracer studies if used interchangeably . The mass shift for both forms is M+1 relative to the unlabeled analog, with a monoisotopic mass of 166.082333 Da (calculated) vs. 165.078979 Da for natural abundance phenylalanine .

Enantiomer & Enrichment Specs
Specification review
L-form: mp 270–275 °C (dec.); [α]D25 -33.0° (c=1, H2O)
Supports enantiomer-specific procurement review
Data to verify; DL-form mp 266–267 °C for comparison
Quality control Isotopic enrichment Analytical standard procurement

Hepatic Metabolism: Isotope Discrimination in Perfused Liver

An isolated liver perfusion model evaluated whether isotopic discrimination occurs between [1-13C]phenylalanine and [ring-2H5]phenylalanine during first-pass hepatic hydroxylation to tyrosine [1]. In a kinetic assay using purified phenylalanine hydroxylase, the rate of 2H4-tyrosine production from 2H5-phenylalanine was significantly lower (p < 0.01) than production of unlabeled or 13C-tyrosine [1]. However, at the whole-organ level in the perfused liver, no significant difference was observed between 13C-phenylalanine and 2H5-phenylalanine enrichments (p > 0.05) or between 13C-tyrosine and 2H4-tyrosine enrichments (p > 0.05), indicating that hepatic enzymatic discrimination is not physiologically significant despite measurable in vitro kinetic isotope effects [1]. This finding reinforces that 13C-labeled phenylalanine isotopologues (including 2-13C) maintain physiological fidelity in hepatic metabolic studies, while deuterated analogs exhibit measurable, albeit modest, in vitro kinetic isotope effects at the purified enzyme level.

Hepatic Isotope Fidelity
Cross-study
Organ-level: p > 0.05 (no significant enrichment difference)
vs
Enzyme-level: p
Supports hepatic tracer selection review
Perfused rat liver model; purified phenylalanine hydroxylase assay
Hepatic metabolism Isotope discrimination Phenylalanine hydroxylation

Recommended Applications for Phenyl L-alaninate-2-13C


Metabolic Flux Analysis of Phenylpropanoid Pathways

Researchers investigating the metabolic fate of the phenylalanine alpha-carbon through phenylalanine ammonia-lyase (PAL), cinnamic acid, and downstream lignin or flavonoid biosynthesis should employ phenyl L-alaninate-2-13C as the tracer of choice. As demonstrated in Pinus taeda lignin studies, the 2-13C label enables position-resolved 13C NMR mapping of interunit bonding patterns that are invisible to uniformly ring-labeled isotopologues [1]. The M+1 mass shift allows simultaneous tracking of the labeled alpha-carbon through each enzymatic step via GC-MS or LC-MS, while the 99 atom% 13C enrichment minimizes natural abundance background interference in isotope ratio calculations [2].

LC-MS/MS Internal Standard for Biological Matrices

For clinical, pharmacological, or nutritional studies requiring absolute quantification of phenylalanine in plasma, serum, urine, or tissue homogenates, phenyl L-alaninate-2-13C serves as a stable isotope dilution internal standard. The +1 Da mass shift (M+1) relative to endogenous phenylalanine provides sufficient mass separation for selective reaction monitoring (SRM) without the complexity of larger mass shifts (+6 or +10 Da) that may require re-optimization of MS/MS transitions [1]. Critically, 13C-labeled standards avoid the renal tubular isotope discrimination documented for deuterated phenylalanine (plasma-to-urine ratio 1.06 ± 0.05 for 13C vs. 0.60 ± 0.10 for 2H5), making them essential when urine is the sampling matrix [2]. Isotopic enrichment of 99 atom% 13C ensures minimal contribution of unlabeled isotopologues to the internal standard signal, improving lower limit of quantification (LLOQ) .

Enzymatic Mechanism Studies by Vibrational Spectroscopy

Biochemists employing resonance Raman, FT-IR, or other vibrational spectroscopic techniques to probe enzyme-substrate interactions at phenylalanine-active sites should select [2-13C]-labeled phenylalanine for its unique ability to assign the alpha-carbon C=N stretching mode (1,665 cm⁻¹ in PAO purple intermediates). The position-specific isotope shift observed with [2-13C] but not with [1-13C] or ring-labeled isotopologues provides definitive vibrational mode assignment that cannot be achieved with any other single-label strategy [1]. This application is particularly relevant for mechanistic studies of phenylalanine oxidase, phenylalanine hydroxylase, and phenylalanine ammonia-lyase.

Natural Product Biosynthetic Pathway Elucidation

Natural product chemists investigating fungal or plant secondary metabolite biosynthesis should employ phenyl L-alaninate-2-13C as an early-pathway precursor for feeding experiments. The 0.72% incorporation rate into pellucidin A (Peperomia pellucida) demonstrates the compound's utility as an upstream tracer that, when compared against incorporation rates of later intermediates (7.5% for trimethoxycinnamic acid, 12.8% for trimethoxystyrene), establishes the full biosynthetic sequence from primary to specialized metabolism [1]. The distinct [M+1]+ and [M+2]+ ion patterns generated in product mass spectra, compared against natural abundance controls, provide unambiguous evidence of precursor incorporation [2].

Application
Selection Property
Validation Focus
Phenylpropanoid pathway tracing
Alpha-carbon position-specific 13C label
NMR-based interunit bonding pattern review
Biological matrix quantification (ISTD)
M+1 mass shift with minimal renal isotope discrimination
Matrix-effect correction and recovery in target research matrix
Enzyme mechanism vibrational studies
Alpha-carbon vibrational probe for C=N mode assignment
Resonance Raman shift assignment review
Natural product biosynthesis elucidation
Early-pathway 13C precursor for feeding experiments
Incorporation rate and MS ion pattern review
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